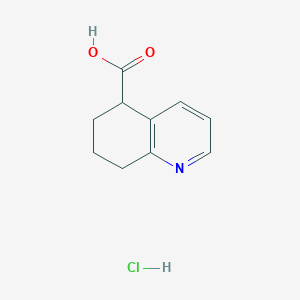

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride

Description

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a bicyclic compound consisting of a partially hydrogenated quinoline ring system with a carboxylic acid substituent at the 5-position and a hydrochloride salt. The tetrahydroquinoline core imparts solubility advantages over fully aromatic quinoline derivatives, while the carboxylic acid group enables functionalization into amides, esters, or coordination complexes .

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h2,4,6,8H,1,3,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGJWXJFATWPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Opioid Receptor Modulation

Recent studies have highlighted the role of tetrahydroquinoline derivatives in modulating opioid receptors. Researchers have developed peptidomimetics based on the tetrahydroquinoline core that exhibit mixed efficacy at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). These compounds aim to provide analgesic effects while minimizing the risk of tolerance and dependence associated with traditional opioid medications. For instance, modifications to the tetrahydroquinoline structure have shown improved DOR affinity without compromising MOR activity, making them promising candidates for pain management therapies .

2. Antimicrobial and Antiviral Activities

Tetrahydroquinoline derivatives are being investigated for their antimicrobial properties. Studies have demonstrated that certain analogs can inhibit the growth of various pathogens, including bacteria and viruses. The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes. This potential makes these compounds valuable in developing new antimicrobial agents .

Synthetic Methodologies

1. Synthesis of Tetrahydroquinoline Derivatives

The synthesis of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid; hydrochloride has been achieved through various synthetic routes. One notable method involves the reaction of substituted quinolines with carboxylic acids under specific conditions to yield high-purity products. For example, a reported synthesis method utilized hydrazine hydrate and sodium hydroxide under reflux conditions to produce the desired compound with a significant yield .

2. Functionalization Strategies

Functionalization of the tetrahydroquinoline core is crucial for enhancing its biological activity. Researchers have explored various substitution patterns on the core structure to optimize pharmacological properties. Studies indicate that introducing different functional groups can significantly affect the compound's activity against specific biological targets .

Cosmetic Applications

1. Skin Care Formulations

The compound has also found applications in cosmetic formulations due to its potential skin benefits. Research indicates that tetrahydroquinoline derivatives can be incorporated into topical products aimed at improving skin hydration and elasticity. Formulations utilizing these compounds are designed to enhance skin barrier function and provide anti-aging effects by promoting cellular turnover and collagen synthesis .

2. Stability and Efficacy Testing

In developing cosmetic products containing 5,6,7,8-tetrahydroquinoline-5-carboxylic acid; hydrochloride, extensive stability testing is performed to ensure product safety and efficacy. Experimental designs using response surface methodology have been employed to optimize formulation parameters such as consistency, sensory properties, and moisturizing effects .

Case Studies

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers of Tetrahydroquinoline Carboxylic Acids

- 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid Hydrochloride (CAS: EN 300-1662962): The carboxylic acid is at the 2-position, altering electronic distribution and hydrogen-bonding capabilities. Synthesis involves lithiation/magnesiation followed by CO₂ trapping and esterification, similar to methods for the 8-carboxylate derivatives . Compared to the 5-carboxylate isomer, the 2-position may reduce steric hindrance in binding interactions.

- 5,6,7,8-Tetrahydroquinoline-8-carboxylic Acid Esters (e.g., methyl ester): Prepared via reaction of 8-lithio/magnesio intermediates with CO₂, followed by esterification .

Isoquinoline Derivatives

- 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0): The isoquinoline scaffold positions the nitrogen in the second ring, creating distinct electronic and steric environments. Chlorine substituents enhance lipophilicity and may improve membrane permeability compared to the non-halogenated tetrahydroquinoline derivative . Used in drug discovery for targeting enzymes or receptors sensitive to halogenated motifs.

- (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride: Methoxy groups at 6 and 7 positions provide electron-donating effects, increasing stability under acidic conditions. The stereochemistry (S-configuration) is critical for chiral recognition in biological systems, a feature absent in the non-chiral 5-carboxylate tetrahydroquinoline .

Functional Group and Substituent Variations

Halogenated Derivatives

- 5-Chloro-1,2,3,4-Tetrahydroquinoline Hydrochloride (CAS 90562-33-7): Lacks the carboxylic acid group but includes a chlorine atom at the 5-position. The chloro substituent increases molecular weight (234.12 g/mol) and may enhance binding to hydrophobic pockets in proteins .

- 5-Chloro-8-Methoxy-1,2,3,4-Tetrahydroquinoline Hydrochloride (CAS 1251925-38-8): Combines chloro and methoxy groups, balancing lipophilicity and hydrogen-bonding capacity. Molecular weight: 234.12 g/mol; SMILES: COc1ccc(c2c1NCCC2)Cl.Cl .

Ketone and Amide Derivatives

- 2-Substituted 7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinoline-4-carboxylic Acids: The 5-oxo group introduces a ketone, enabling conjugation and redox activity.

Biological Activity

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

5,6,7,8-Tetrahydroquinoline-5-carboxylic acid; hydrochloride is synthesized through various methods that involve the cyclization of appropriate precursors. The compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

1. Antimicrobial Activity

Research indicates that 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, derivatives of this compound have shown enhanced antibacterial activity compared to their analogs .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting the growth of various cancer cell lines. A study highlighted its ability to induce microtubule depolymerization and inhibit cell proliferation in cancer cells such as MDA-MB-435. The effective concentration (EC50) for microtubule depolymerization was reported at 19 nM .

Table 1: Anticancer Activity of 5,6,7,8-Tetrahydroquinoline Derivatives

| Compound | EC50 (nM) | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | 19 | 9 | Microtubule depolymerization |

| Compound 8 | 30 | 15 | Inhibition of tubulin assembly |

| Compound 10 | 25 | 12 | Colchicine binding inhibition |

The biological activity of 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets. It may inhibit or activate enzymes and receptors involved in critical cellular processes. For example, it has been shown to disrupt the assembly of tubulin and inhibit colchicine binding significantly .

Case Studies

Case Study 1: Colorectal Cancer Inhibition

In a study targeting colorectal cancer (CRC), a derivative of tetrahydroquinoline was synthesized and tested for its ability to evoke oxidative stress in cancer cells. The results indicated that the compound suppressed colony formation and migration of HCT-116 cells by deregulating proteins involved in proliferation and metastasis .

Case Study 2: Microtubule Dynamics

Another investigation focused on the effects of tetrahydroquinoline derivatives on microtubule dynamics. Compounds were evaluated for their ability to cause microtubule depolymerization at varying concentrations. Notably, compounds demonstrated a strong correlation between microtubule disruption and cytotoxicity in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6,7,8-tetrahydroquinoline-5-carboxylic acid hydrochloride, and how can purity be optimized?

- Synthesis : A two-step method is described for related tetrahydroquinoline derivatives:

Start with 6,7-dihydro-5H-quinolin-8-one. Reduce the ketone group to an amine via reductive amination or catalytic hydrogenation.

Convert the free amine to the hydrochloride salt by treatment with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) can achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Key signals include the carboxylic acid proton (δ ~12-13 ppm, broad) and the tetrahydroquinoline backbone protons (δ 1.5–3.5 ppm for aliphatic CH₂ groups) .

- X-ray Crystallography : Resolves the bicyclic framework and confirms the protonation state of the amine. For example, the hydrochloride salt shows N–H···Cl hydrogen bonding in the crystal lattice .

- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. How is this compound utilized as a ligand or intermediate in catalytic systems?

- Catalytic Ligand : The tetrahydroquinoline scaffold coordinates transition metals (e.g., Ru or Pd) via the nitrogen atom. For example, Ru complexes with amino-tetrahydroquinoline ligands show activity in hydrogenation reactions .

- Precursor : The carboxylic acid group enables functionalization (e.g., amidation or esterification) for generating derivatives with tailored electronic properties .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving tetrahydroquinoline-based catalysts derived from this compound?

- Electron Transfer Studies : Cyclic voltammetry of Ru complexes reveals redox activity at −0.5 to +1.2 V (vs. Ag/AgCl), correlating with catalytic turnover in oxidation reactions. The tetrahydroquinoline backbone stabilizes metal-centered intermediates .

- Ligand Effects : Substituents at the 5-position (e.g., carboxylic acid vs. ester) modulate metal-ligand bond lengths and catalytic efficiency. For example, bulkier groups reduce steric hindrance in enantioselective catalysis .

Q. Are there structure-activity relationships (SARs) linking modifications of this compound to biological activity?

- Antimicrobial Screening : Fluorinated analogs (e.g., 5,8-difluoro derivatives) exhibit enhanced activity against Gram-positive bacteria (MIC ~2 µg/mL) due to improved membrane permeability .

- Enzyme Inhibition : The carboxylic acid group chelates active-site metal ions in metalloproteases (e.g., angiotensin-converting enzyme), with IC₅₀ values in the µM range .

Q. What computational strategies are employed to model interactions between this compound and biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of kinase targets (e.g., EGFR), with binding energies ≤−8 kcal/mol. The tetrahydroquinoline core aligns with hydrophobic residues, while the carboxylate interacts with polar side chains .

- MD Simulations : Free-energy perturbation (FEP) calculations quantify the impact of substituents (e.g., methyl vs. chloro) on binding affinity to opioid receptors .

Q. How does the stability of this compound vary under different storage or reaction conditions?

- Thermal Stability : Decomposition occurs above 200°C (TGA data). Store at −20°C under argon to prevent oxidation of the tetrahydroquinoline ring .

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH < 3) but hydrolyzes in basic media, regenerating the free amine and carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.